Behenamidopropyl dimethylamine behenate Behenamidopropyl dimethylamine behenate
Brand Name: Vulcanchem
CAS No.: 125804-04-8
VCID: VC21233960
InChI: InChI=1S/C27H56N2O.C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h4-26H2,1-3H3,(H,28,30);2-21H2,1H3,(H,23,24)
SMILES: CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O
Molecular Formula: C49H100N2O3
Molecular Weight: 765.3 g/mol

Behenamidopropyl dimethylamine behenate

CAS No.: 125804-04-8

Cat. No.: VC21233960

Molecular Formula: C49H100N2O3

Molecular Weight: 765.3 g/mol

* For research use only. Not for human or veterinary use.

Behenamidopropyl dimethylamine behenate - 125804-04-8

Specification

CAS No. 125804-04-8
Molecular Formula C49H100N2O3
Molecular Weight 765.3 g/mol
IUPAC Name N-[3-(dimethylamino)propyl]docosanamide;docosanoic acid
Standard InChI InChI=1S/C27H56N2O.C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h4-26H2,1-3H3,(H,28,30);2-21H2,1H3,(H,23,24)
Standard InChI Key NDGKBIRTNHDYCM-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator